molecular formula C9H9N5O3 B11799576 Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate

Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11799576
M. Wt: 235.20 g/mol
InChI Key: RWZJMQGDYCKLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that features a unique combination of pyridazine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxypyridazine with azide derivatives to form the triazole ring, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of solvents like methanol and catalysts such as palladium on carbon (Pd/C) under mild heating .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole or pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium azide (NaN₃). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can result in a variety of substituted triazole and pyridazine derivatives.

Scientific Research Applications

Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved often include signal transduction cascades that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its combination of pyridazine and triazole rings is not commonly found in other compounds, making it a valuable scaffold for the development of new drugs and materials.

Biological Activity

Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate (CAS: 1431728-43-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of pyridazine derivatives with triazole precursors under controlled conditions, often yielding high purity and yield rates.

Biological Activity

The biological activities of this compound have been evaluated in various studies, highlighting its potential in several therapeutic areas:

1. Anticancer Activity

  • Research has indicated that triazole-containing compounds exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown potent activity against various cancer cell lines. In particular:
    • IC50 Values : Compounds with similar structures have demonstrated IC50 values ranging from 0.02 µM to 4.93 µM against different cancer types, indicating strong cytotoxic effects .
    • Mechanism of Action : These compounds often induce apoptosis in cancer cells through mechanisms involving increased reactive oxygen species (ROS) levels and mitochondrial dysfunction .

2. Antimicrobial Activity

  • Triazole compounds are also recognized for their antimicrobial properties. Studies have shown that they can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

3. Antidiabetic and Anti-inflammatory Effects

  • Some studies suggest that triazole derivatives may possess antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity. Additionally, anti-inflammatory effects have been observed in vitro .

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives:

Study Findings
Wei et al. (2019)Demonstrated that triazole hybrids induced apoptosis in cancer cell lines with IC50 values as low as 0.43 µM against HCT116 cells .
Research on Antimicrobial PropertiesIdentified significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Antidiabetic Activity StudyShowed potential for improving insulin sensitivity in diabetic models .

Properties

Molecular Formula

C9H9N5O3

Molecular Weight

235.20 g/mol

IUPAC Name

methyl 2-(6-methoxypyridazin-3-yl)triazole-4-carboxylate

InChI

InChI=1S/C9H9N5O3/c1-16-8-4-3-7(11-12-8)14-10-5-6(13-14)9(15)17-2/h3-5H,1-2H3

InChI Key

RWZJMQGDYCKLGM-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2N=CC(=N2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.